molecular formula C13H16Cl2N4O B1414488 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride CAS No. 1229626-97-4

2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride

Cat. No. B1414488
CAS RN: 1229626-97-4
M. Wt: 315.2 g/mol
InChI Key: KATHAYDAALRZFL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N4O and its molecular weight is 315.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tin-Free Radical Cyclizations : This compound is part of a group that includes pyridine nucleus fused to saturated nitrogen-containing rings. They are synthesized from various 2,6-dichloropyridines using free-radical xanthate-mediated cyclization for constructing new fused rings. This method highlights the potential for creating diverse nitrogen-containing heterocyclic compounds (Bacqué et al., 2004).

Applications in Material Science and Chemistry

  • Novel Synthesis Approaches : An approach to synthesize 5-substituted tetrahydro-pyrido azepines, including 6,7,8,9-tetrahydro-5H-pyrido azepines, has been explored. These compounds have potential applications in material science due to their unique chemical structures (Subota et al., 2017).
  • Design and Synthesis for Herbicidal Activities : Compounds including tetrahydro-pyrido azepines were designed and synthesized for herbicidal activities. These compounds showed moderate activity against certain plants, indicating their potential as herbicides (Wang et al., 2006).

Pharmacological Research

  • Potential Anti-Inflammatory Activity : A study on novel tricyclic pyrimido azepine derivatives indicated their potential anti-inflammatory activity. These findings suggest that compounds related to tetrahydro-pyrido azepines could have therapeutic applications in inflammation-related conditions (El-Sayed et al., 2011).
  • Inhibitory Activity in Aromatase : Fadrozole hydrochloride, a compound related to tetrahydro-pyrido azepines, demonstrated potent inhibitory activity in aromatase, making it a candidate for treating estrogen-dependent diseases. This highlights the potential of such compounds in pharmacology (Browne et al., 1991).

properties

IUPAC Name

2-pyridin-4-yl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.2ClH/c18-13-10-3-7-15-8-4-11(10)16-12(17-13)9-1-5-14-6-2-9;;/h1-2,5-6,15H,3-4,7-8H2,(H,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATHAYDAALRZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Reactant of Route 3
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Reactant of Route 4
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Reactant of Route 6
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride

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